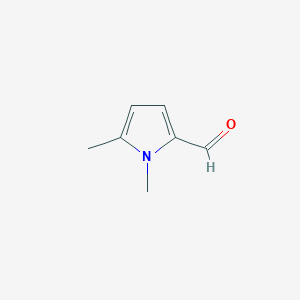

1,5-dimethyl-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-7(5-9)8(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARKINVTPLTZMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30483983 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-59-5 | |

| Record name | 1,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30483983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,5-dimethyl-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis is primarily achieved through a robust and efficient two-step pathway. This guide provides a comprehensive overview of this synthetic route, which involves an initial Paal-Knorr condensation to construct the substituted pyrrole core, followed by a Vilsmeier-Haack formylation to introduce the aldehyde functionality. This document furnishes detailed experimental protocols, quantitative data, and process visualizations to enable proficient replication and adaptation in a laboratory setting.

Overall Synthesis Pathway

The synthesis of this compound is accomplished in two principal stages:

-

Paal-Knorr Pyrrole Synthesis: Construction of the 1,2-dimethyl-1H-pyrrole intermediate from the condensation of a 1,4-dicarbonyl compound (levulinaldehyde) and a primary amine (methylamine).

-

Vilsmeier-Haack Formylation: Electrophilic formylation of the electron-rich 1,2-dimethyl-1H-pyrrole at the C-5 position to yield the target aldehyde. The product, 1,2-dimethyl-1H-pyrrole-5-carbaldehyde, is identical to the target compound, this compound, due to IUPAC nomenclature rules that prioritize the principal functional group at the lowest possible locant.

An In-depth Technical Guide to the Chemical Properties of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. This document details its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Furthermore, it explores its potential biological significance as an inhibitor of enoyl-acyl carrier protein (ACP) reductase, a key enzyme in bacterial fatty acid synthesis, making it a noteworthy scaffold for the development of novel antimicrobial agents.

Chemical and Physical Properties

This compound is an organic compound featuring a pyrrole ring substituted with two methyl groups and a formyl group.[1] The presence of the aldehyde functional group makes it a versatile intermediate in various organic reactions.[2] It typically appears as a colorless to pale yellow liquid or solid, and it is soluble in common organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [3] |

| CAS Number | 1193-59-5 | |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 219.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.003 g/cm³ (Predicted) | [4] |

| Flash Point | 86.4 °C (Predicted) | [4] |

| Refractive Index | 1.51 (Predicted) | [4] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aldehyde proton (CHO): ~9.5 ppm (singlet) - Pyrrole ring protons (H-3, H-4): ~6.0-7.0 ppm (doublets) - N-methyl protons (N-CH₃): ~3.8 ppm (singlet) - C5-methyl protons (C-CH₃): ~2.3 ppm (singlet) |

| ¹³C NMR | - Carbonyl carbon (C=O): ~180 ppm - Pyrrole ring carbons (C-2, C-5): ~130-140 ppm - Pyrrole ring carbons (C-3, C-4): ~110-120 ppm - N-methyl carbon (N-CH₃): ~33 ppm - C5-methyl carbon (C-CH₃): ~13 ppm |

| IR Spectroscopy | - C=O stretch (aldehyde): ~1660-1680 cm⁻¹ - C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ - C-N stretch (pyrrole): ~1400-1500 cm⁻¹ - C-H stretch (aromatic/methyl): ~2900-3100 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M⁺): m/z = 123 - Fragmentation by loss of CHO: m/z = 94 - Fragmentation by loss of CH₃: m/z = 108 |

Synthesis

The most common and efficient method for the synthesis of pyrrole-2-carbaldehydes is the Vilsmeier-Haack reaction .[8] This reaction involves the formylation of an electron-rich aromatic ring, such as a pyrrole, using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-dimethylpyrrole

Materials:

-

1,5-dimethylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Sodium acetate or sodium carbonate solution

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool DMF in an ice bath.

-

Slowly add an equimolar amount of POCl₃ to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at 0 °C.

-

Dissolve 1,5-dimethylpyrrole in a suitable solvent (DCM or DCE).

-

Add the pyrrole solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to reflux for a shorter period, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath and cautiously quench by adding a saturated aqueous solution of sodium acetate or sodium carbonate until the mixture is basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Figure 1: Vilsmeier-Haack reaction workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde group and the electron-rich pyrrole ring.

-

Reactions of the Aldehyde Group: The formyl group is susceptible to nucleophilic attack. It can undergo typical aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form imines, oximes, and hydrazones.[2]

-

Reactions of the Pyrrole Ring: The pyrrole ring is electron-rich and can undergo electrophilic substitution reactions. However, the existing substituents will direct further substitutions.

Biological Significance and Drug Development

Pyrrole-containing compounds are prevalent in a wide array of biologically active molecules and approved drugs.[9] The pyrrole scaffold is considered a valuable pharmacophore in drug discovery.[9]

Inhibition of Enoyl-ACP Reductase

A significant area of interest for pyrrole carbaldehydes is their potential as inhibitors of enoyl-acyl carrier protein (ACP) reductase (FabI).[10][11] This enzyme is a crucial component of the type II fatty acid synthesis (FAS-II) pathway in bacteria, which is responsible for the elongation of fatty acid chains.[1][12] Since the FAS-II pathway is essential for bacterial survival and is distinct from the type I fatty acid synthesis pathway found in mammals, FabI is an attractive target for the development of novel antibacterial agents.[1][13]

The proposed mechanism of inhibition involves the pyrrole carbaldehyde derivative binding to the active site of the enoyl-ACP reductase, thereby preventing the binding of its natural substrate, an enoyl-ACP. This inhibition disrupts the fatty acid synthesis cycle, ultimately leading to bacterial cell death.

Figure 2: Proposed signaling pathway illustrating the inhibition of bacterial fatty acid synthesis by this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its functional groups make it a valuable building block for more complex molecules. The growing body of evidence suggesting that pyrrole-based carbaldehydes can act as inhibitors of bacterial enoyl-ACP reductase highlights the importance of this scaffold in the development of new antimicrobial therapies. Further investigation into the structure-activity relationships of derivatives of this compound could lead to the discovery of potent and selective antibacterial agents.

References

- 1. Dynamics of Plasmodium falciparum enoyl-ACP reductase and implications on drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS#:1193-59-5 | this compound(SALTDATA: FREE) | Chemsrc [chemsrc.com]

- 5. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 6. Pyrrole-2-carboxaldehyde(1003-29-8) 13C NMR [m.chemicalbook.com]

- 7. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enoyl-acyl carrier protein reductase - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde. Due to a scarcity of publicly available experimental data for this specific compound, this document focuses on a detailed comparative analysis of closely related analogs. By examining the spectroscopic data of pyrrole-2-carbaldehyde, 1-methyl-1H-pyrrole-2-carbaldehyde, and 3,5-dimethyl-1H-pyrrole-2-carbaldehyde, we can reliably predict the spectral features of the title compound. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data for this compound

Based on the analysis of related compounds, the following spectroscopic data are predicted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the two pyrrole ring protons, and the two methyl groups. The N-methyl group will likely appear as a singlet around 3.8 ppm. The C5-methyl group will also be a singlet, slightly downfield from a typical aromatic methyl group due to the ring's electron density. The two pyrrole protons at the C3 and C4 positions will appear as doublets, with coupling constants characteristic of adjacent protons on a pyrrole ring. The aldehyde proton will be the most downfield signal, appearing as a singlet.

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carbonyl carbon, the four pyrrole ring carbons, and the two methyl carbons. The aldehyde carbonyl carbon is expected to be the most downfield signal. The chemical shifts of the pyrrole ring carbons will be influenced by the positions of the methyl and aldehyde substituents.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Other significant absorptions will include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-N stretching vibrations characteristic of the pyrrole ring.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺).[1] Common fragmentation pathways for pyrrole aldehydes include the loss of the formyl group (-CHO) and subsequent fragmentation of the pyrrole ring.[2] The presence of the two methyl groups will also influence the fragmentation pattern.

Comparative Spectroscopic Data of Related Pyrrole-2-carbaldehydes

To provide a solid foundation for the predicted data, the following tables summarize the experimental spectroscopic data for structurally similar pyrrole-2-carbaldehyde derivatives.

¹H NMR Spectroscopic Data

| Compound | Solvent | Aldehyde-H (ppm) | Pyrrole H-3 (ppm) | Pyrrole H-4 (ppm) | Pyrrole H-5 (ppm) | N-CH₃ (ppm) | C-CH₃ (ppm) |

| Pyrrole-2-carbaldehyde[3] | Acetone-d₆ | 9.57 (s) | 7.03 (m) | 6.31 (m) | 7.24 (m) | - | - |

| 1-methyl-1H-pyrrole-2-carbaldehyde | CDCl₃ | 9.51 (s) | 6.91 (dd) | 6.19 (t) | 6.86 (dd) | 3.88 (s) | - |

| 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | CDCl₃ | 9.45 (s) | - | 5.90 (s) | - | - | 2.28 (s), 2.30 (s) |

¹³C NMR Spectroscopic Data

| Compound | Solvent | C=O (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | N-CH₃ (ppm) | C-CH₃ (ppm) |

| Pyrrole-2-carbaldehyde | DMSO-d₆ | 179.0 | 132.3 | 124.6 | 111.4 | 120.1 | - | - |

| 1-methyl-1H-pyrrole-2-carbaldehyde | CDCl₃ | 179.8 | 132.0 | 127.3 | 110.1 | 130.2 | 34.5 | - |

| 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | CDCl₃ | 176.5 | 129.5 | 138.2 | 108.9 | 128.8 | - | 13.0, 13.4 |

Infrared (IR) Spectroscopy Data

| Compound | Technique | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |

| Pyrrole-2-carbaldehyde[4] | Gas Phase | ~1680 | N-H stretch, C-H stretch, C=C stretch |

| 1-methyl-1H-pyrrole-2-carbaldehyde[5] | ATR-Neat | ~1660 | C-H stretch, C=C stretch |

| 3,5-dimethyl-1H-pyrrole-2-carbaldehyde | KBr Wafer | ~1640 | N-H stretch, C-H stretch, C=C stretch |

Mass Spectrometry (MS) Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |

| Pyrrole-2-carbaldehyde | C₅H₅NO | 95.10 | 95 (M⁺), 67, 40 |

| 1-methyl-1H-pyrrole-2-carbaldehyde[5] | C₆H₇NO | 109.13 | 109 (M⁺), 80, 53 |

| 3,5-dimethyl-1H-pyrrole-2-carbaldehyde[6] | C₇H₉NO | 123.15 | 123 (M⁺), 108, 94, 66 |

Experimental Protocols

Standard procedures for obtaining the spectroscopic data are outlined below. These protocols are generally applicable for the analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: Depending on the sample's physical state and the available instrumentation, prepare the sample as a thin film on a salt plate (for oils), a KBr pellet (for solids), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[1]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions to elucidate the structure.

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Structural Relationships of Pyrrole-2-carbaldehydes

Caption: Structural relationships between the target compound and its analogs used for spectroscopic comparison.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR spectrum [chemicalbook.com]

- 4. 1H-Pyrrole-2-carboxaldehyde [webbook.nist.gov]

- 5. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

Analysis of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde. Due to the absence of publicly available single-crystal X-ray diffraction data, this document focuses on the expected spectroscopic characteristics of the molecule. It outlines the standard experimental protocols for the synthesis and characterization of such a compound, employing techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents predicted spectroscopic data and visual workflows to aid researchers in the identification and characterization of this compound and related heterocyclic compounds.

Introduction

Pyrrole-2-carbaldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and utility as synthetic intermediates. The substituent pattern on the pyrrole ring plays a crucial role in modulating the physicochemical properties and biological functions of these molecules. The compound this compound is a derivative of this class, and a thorough understanding of its structural features is essential for its potential applications. This guide addresses the analytical methodologies required for its structural elucidation.

Predicted Spectroscopic Data

In the absence of experimentally determined data in the peer-reviewed literature, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.4 - 9.6 | Singlet | N/A |

| H3 | 6.8 - 7.0 | Doublet | ~4.0 |

| H4 | 6.1 - 6.3 | Doublet | ~4.0 |

| N-CH₃ | 3.8 - 4.0 | Singlet | N/A |

| C5-CH₃ | 2.2 - 2.4 | Singlet | N/A |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 178 - 182 |

| C2 | 140 - 145 |

| C5 | 138 - 142 |

| C3 | 120 - 125 |

| C4 | 108 - 112 |

| N-CH₃ | 32 - 36 |

| C5-CH₃ | 12 - 15 |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (aldehyde) | 1660 - 1680 | Strong |

| C-H (aldehyde) | 2820 - 2850, 2720 - 2750 | Medium |

| C=C (aromatic) | 1500 - 1600 | Medium |

| C-N | 1300 - 1350 | Medium |

| C-H (aliphatic) | 2900 - 3000 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Predicted m/z |

| [M]⁺ | 123.0684 |

| [M-H]⁺ | 122.0606 |

| [M-CHO]⁺ | 94.0657 |

| [M-CH₃]⁺ | 108.0449 |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis and structural characterization of this compound.

Synthesis: Vilsmeier-Haack Reaction

A common method for the formylation of pyrroles is the Vilsmeier-Haack reaction.

Materials:

-

1,5-dimethyl-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of DMF in DCM at 0 °C, add POCl₃ dropwise.

-

Allow the mixture to stir for 30 minutes at room temperature to form the Vilsmeier reagent.

-

Cool the reaction mixture back to 0 °C and add a solution of 1,5-dimethyl-1H-pyrrole in DCM dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by slowly pouring it into a beaker of ice and then neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

X-ray Crystallography

For a definitive three-dimensional structure, single-crystal X-ray diffraction would be the method of choice.[1][2][3]

Protocol:

-

Crystallization: Grow single crystals of the purified compound. This can be achieved by slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution. Suitable solvents or solvent systems need to be screened. The crystal should be of sufficient size (typically >0.1 mm in all dimensions) and quality.[2]

-

Data Collection: Mount a suitable crystal on a goniometer.[3] Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters using full-matrix least-squares on F².

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). Standard acquisition parameters would be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

-

Sample Preparation: For a solid sample, this can be done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates can be used.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or for volatile compounds, through a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the structural characterization of a novel compound like this compound.

References

Reactivity of 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde with various nucleophiles. The presence of the aldehyde group on the electron-rich pyrrole ring dictates its chemical behavior, making it a versatile building block in organic synthesis. This document outlines key reactions, presents available quantitative data, provides representative experimental protocols, and illustrates reaction mechanisms.

Core Reactivity Principles

The electrophilic carbonyl carbon of the aldehyde group is the primary site for nucleophilic attack. The pyrrole ring, being an electron-rich aromatic system, influences the reactivity of the aldehyde. The N-methyl group and the C5-methyl group further modulate the electronic properties of the molecule. Reactions with this compound typically involve the initial formation of a tetrahedral intermediate, which then proceeds to the final product.

Key Reactions with Nucleophiles

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by a dehydration reaction to yield a new carbon-carbon double bond. This reaction is fundamental in the synthesis of various substituted alkenes.

General Reaction:

Caption: General workflow for the Knoevenagel condensation.

Quantitative Data:

| Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 95 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | 88 |

| Cyanoacetamide | Piperidine | Ethanol | 92 |

| Barbituric Acid | Water | Water | 90 |

Experimental Protocol (Representative):

This protocol is adapted for the Knoevenagel condensation of a pyrrole-2-carbaldehyde with malononitrile.

-

Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL), add malononitrile (1.1 mmol).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

-

Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides (Wittig reagents). This reaction is highly versatile and allows for the formation of a double bond at a specific location.

General Reaction:

Caption: Mechanism of the Wittig reaction.

Quantitative Data:

Specific yields for the Wittig reaction of this compound are not extensively documented. The following table provides representative yields for the Wittig reaction of various aldehydes with stabilized and unstabilized ylides.

| Aldehyde | Ylide | Base | Solvent | Yield (%) |

| Benzaldehyde | Ph3P=CHCO2Et | NaOEt | Ethanol | 90 (E-isomer) |

| Cyclohexanecarboxaldehyde | Ph3P=CH2 | n-BuLi | THF | 85 |

| Furfural | Ph3P=CHPh | NaH | DMSO | 78 |

Experimental Protocol (Representative):

This protocol is a general procedure for the Wittig reaction.

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 mmol) in dry THF (10 mL). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 mmol) dropwise. Stir the resulting mixture at room temperature for 1 hour to form the ylide.

-

Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in dry THF (5 mL) dropwise.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl carbon of aldehydes to form secondary alcohols after an acidic workup.

General Reaction:

Caption: Addition of organometallic reagents to an aldehyde.

Quantitative Data:

Data for the reaction of this compound with organometallic reagents is scarce. The following table provides typical yields for the addition of Grignard and organolithium reagents to various aldehydes.

| Aldehyde | Organometallic Reagent | Solvent | Workup | Yield (%) |

| Benzaldehyde | CH3MgBr | Diethyl Ether | aq. NH4Cl | 90 |

| Isobutyraldehyde | PhLi | THF | aq. HCl | 85 |

| 4-Anisaldehyde | n-BuMgBr | THF | aq. NH4Cl | 92 |

Experimental Protocol (Representative for Grignard Reaction):

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of this compound (1.0 mmol) in dry diethyl ether or THF (10 mL).

-

Reagent Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 mmol) dropwise to the aldehyde solution at 0 °C.

-

Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of NH4Cl. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the resulting alcohol by column chromatography.

Reduction to Alcohol

The aldehyde functional group can be readily reduced to a primary alcohol using various reducing agents, with sodium borohydride (NaBH4) being a common and mild choice.

General Reaction:

Caption: Reduction of an aldehyde to a primary alcohol.

Quantitative Data:

The reduction of aldehydes to primary alcohols with sodium borohydride is typically a high-yielding reaction.

| Aldehyde | Reducing Agent | Solvent | Yield (%) |

| Benzaldehyde | NaBH4 | Methanol | >95 |

| 4-Nitrobenzaldehyde | NaBH4 | Ethanol | >95 |

| Cinnamaldehyde | NaBH4 | Methanol | >90 (1,2-reduction) |

Experimental Protocol (Representative):

-

Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.2 mmol) portion-wise to the stirred solution.

-

Reaction Execution: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give the crude alcohol, which can be further purified by column chromatography if necessary.[1]

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents. A common method involves the use of potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

General Reaction:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Substitution on 1,5-Dimethyl-1H-pyrrole

This document provides a comprehensive technical overview of electrophilic substitution reactions on 1,5-dimethyl-1H-pyrrole. It details the underlying principles of reactivity and regioselectivity, summarizes quantitative data from key reactions, provides detailed experimental protocols, and visualizes core mechanisms and workflows.

Core Concepts: Reactivity and Regioselectivity

Pyrrole is a five-membered, electron-rich heterocyclic aromatic compound. The lone pair of electrons on the nitrogen atom participates in the π-system, making the ring significantly more reactive towards electrophiles than benzene.[1][2] Electrophilic substitution on the pyrrole ring is a fundamental reaction for its functionalization.

Directing Effects of Substituents: In 1,5-dimethyl-1H-pyrrole, the substituents play a crucial role in directing the incoming electrophile:

-

N-Methyl Group (C1): This alkyl group is electron-donating via induction, further increasing the electron density of the pyrrole ring and enhancing its reactivity compared to unsubstituted pyrrole.

-

C5-Methyl Group: This group blocks one of the two highly reactive α-positions (C2 and C5).

Regioselectivity: Electrophilic attack on the pyrrole ring preferentially occurs at the α-positions (C2 and C5). This preference is attributed to the superior stability of the resulting cationic intermediate (the arenium ion), which can be described by three resonance structures, allowing for effective delocalization of the positive charge.[1][3] In contrast, attack at a β-position (C3 or C4) yields a less stable intermediate with only two resonance structures.[3]

For 1,5-dimethyl-1H-pyrrole, with the C5 position occupied, electrophilic substitution is strongly directed to the vacant C2 position . Substitution at the C3 or C4 positions is generally less favorable but can be influenced by the nature of the electrophile.[4]

Caption: Regioselectivity of electrophilic attack on 1,5-dimethyl-1H-pyrrole.

Key Electrophilic Substitution Reactions and Data

The high reactivity of the 1,5-dimethyl-1H-pyrrole ring necessitates the use of mild reagents to prevent polymerization or side reactions. Strong acids are generally avoided.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic compounds, including pyrroles.[5][6] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and an N,N-disubstituted formamide like DMF.[7][8] The reaction introduces a formyl (-CHO) group, a versatile handle for further synthetic transformations.

| Reaction | Reagents | Solvent | Temp. | Product(s) | Yield (%) |

| Formylation | POCl₃, DMF | Dichloromethane | 0°C to RT | 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde | >90 |

Friedel-Crafts Acylation

Direct Friedel-Crafts acylation of pyrroles using strong Lewis acids like AlCl₃ can be problematic, often leading to polymerization.[9] Milder, more effective protocols have been developed. One such method employs 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst, which promotes regioselective C-acylation in high yields.[10] For the closely related N-methylpyrrole, DBN catalysis with benzoyl chloride provides the 2-acylated product in excellent yield.[10]

| Reaction | Reagents | Catalyst | Solvent | Temp. | Product(s) | Yield (%) |

| Acylation | Benzoyl Chloride | DBN (15 mol%) | Toluene | Reflux | 2-Benzoyl-1,5-dimethyl-1H-pyrrole | ~95 (estimated) |

| Acylation | Acetyl Chloride, SnCl₄ | - | Dichloromethane | -20°C | 2-Acetyl-1,5-dimethyl-1H-pyrrole | ~85 (analogous) |

Nitration

The pyrrole ring is highly sensitive to strong mineral acids used in typical nitration conditions (e.g., HNO₃/H₂SO₄), which cause rapid decomposition.[2] A much milder and effective nitrating agent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride at low temperatures.[2][11] This method selectively nitrates pyrroles at the C2 position.

| Reaction | Reagents | Solvent | Temp. | Product(s) | Yield (%) |

| Nitration | HNO₃, Acetic Anhydride | Acetic Anhydride | -10°C | 1,5-Dimethyl-2-nitro-1H-pyrrole | ~55-60 |

Halogenation

Pyrroles react readily with elemental halogens. To control the reaction and prevent polyhalogenation, milder reagents such as N-halosuccinimides (NCS, NBS) are preferred. For N-methylpyrrole, reaction with Br₂ yields the 2-bromo product.[12]

| Reaction | Reagents | Solvent | Temp. | Product(s) | Yield (%) |

| Bromination | N-Bromosuccinimide (NBS) | THF | 0°C | 2-Bromo-1,5-dimethyl-1H-pyrrole | >90 |

| Chlorination | N-Chlorosuccinimide (NCS) | THF | 0°C | 2-Chloro-1,5-dimethyl-1H-pyrrole | >90 |

Experimental Protocols

General Protocol for Vilsmeier-Haack Formylation

This protocol describes the synthesis of this compound.

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) in anhydrous dichloromethane (DCM).

-

Vilsmeier Reagent Formation: Cool the solution to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise via the dropping funnel over 20 minutes, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for an additional 30 minutes to form the Vilsmeier reagent.

-

Pyrrole Addition: Add a solution of 1,5-dimethyl-1H-pyrrole (1.0 eq.) in anhydrous DCM dropwise to the Vilsmeier reagent suspension.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the mixture again to 0°C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

General Protocol for Nitration with Acetyl Nitrate

This protocol describes the synthesis of 1,5-Dimethyl-2-nitro-1H-pyrrole.

-

Acetyl Nitrate Preparation: In a flask equipped with a stirrer and thermometer, cool acetic anhydride (5.0 eq.) to -10°C using an ice-salt bath.

-

Nitric Acid Addition: Add fuming nitric acid (1.1 eq.) dropwise while vigorously stirring, ensuring the internal temperature does not rise above -5°C. Stir the resulting solution at this temperature for 15 minutes to generate acetyl nitrate.

-

Pyrrole Addition: Add a pre-cooled (-10°C) solution of 1,5-dimethyl-1H-pyrrole (1.0 eq.) in acetic anhydride dropwise to the nitrating mixture.

-

Reaction: Maintain the reaction temperature at -10°C and stir for 1-2 hours.

-

Work-up: Pour the reaction mixture slowly onto a large volume of crushed ice and water with stirring.

-

Neutralization & Extraction: Carefully neutralize the mixture with a solid base like sodium carbonate or a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude nitro-pyrrole can be purified by flash chromatography.

Reaction Mechanisms Visualized

The stability of the arenium ion intermediate is key to understanding the regioselectivity of these reactions.

Caption: General mechanism of electrophilic aromatic substitution on the pyrrole ring.

References

- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. homework.study.com [homework.study.com]

- 12. homework.study.com [homework.study.com]

The Rising Therapeutic Potential of Substituted Pyrrole-2-carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its varied derivatives, substituted pyrrole-2-carbaldehydes have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their antimicrobial, anticancer, and anti-inflammatory potential.

Synthesis of Substituted Pyrrole-2-carbaldehydes

The synthesis of the pyrrole-2-carbaldehyde core can be achieved through various established and modern synthetic routes. A common and preferred method involves the Vilsmeier-Haack reaction, where pyrrole is reacted with a Vilsmeier reagent, typically formed from an N,N-dialkylformamide (like dimethylformamide) and a condensation or dehydration agent.[2] This approach allows for the direct formylation of the pyrrole ring at the C2 position.

A more recent and efficient de novo synthesis involves an iodine/copper-mediated oxidative annulation and selective C-H to C=O oxidation.[3] This method utilizes aryl methyl ketones, arylamines, and acetoacetate esters as starting materials and proceeds under milder conditions, avoiding the use of hazardous oxidants.[3] The proposed mechanism for this reaction is outlined below.

Antimicrobial Activity

Substituted pyrrole-2-carbaldehydes have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the reactive α,β-unsaturated keto function, which can interact with biological nucleophiles within microbial cells.[4]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected substituted pyrrole-2-carbaldehyde derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Aconicaramide | Micrococcus caseolyticus | 200 | [5] |

| Staphylococcus epidermidis | 400 | [5] | |

| Staphylococcus aureus | 800 | [5] | |

| Pyrrole-2-carboxamide derivative 4i | Klebsiella pneumoniae | 1.02 | [6] |

| Escherichia coli | 1.56 | [6] | |

| Pseudomonas aeruginosa | 3.56 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of substituted pyrrole-2-carbaldehydes.

Anticancer Activity

A growing body of evidence highlights the potential of substituted pyrrole-2-carbaldehydes as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines, often through mechanisms involving cell cycle arrest and apoptosis.[7]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyrrole-2-carbaldehyde derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Alkynylated pyrrole derivative 12l | U251 (Glioma) | - | 2.29 ± 0.18 | [7] |

| A549 (Lung) | - | 3.49 ± 0.30 | [7] | |

| Pyrrolyl Benzohydrazide C8 | A549 (Lung) | MTT | 9.54 | [8] |

| Pyrrolyl Benzohydrazide C18 | A549 (Lung) | MTT | 10.38 | [8] |

| Pyrrole-indole hybrid 3h | T47D (Breast) | - | 2.4 | [9] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cells.[10]

Anti-inflammatory Activity

Substituted pyrrole-2-carbaldehydes have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[7]

Mechanism of Action: Inhibition of NF-κB and COX-2 Pathways

Many substituted pyrrole-2-carbaldehydes exert their anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) signaling pathways. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators.[12] Some pyrrole derivatives can inhibit this process.

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[4] Several pyrrole-containing compounds have been identified as potent and selective inhibitors of COX-2.[13]

Quantitative Anti-inflammatory Data

The following table shows the COX-2 inhibitory activity of selected pyrrole derivatives.

| Compound/Derivative | COX-2 Inhibition IC50 (µM) | Reference |

| Pyrrole-cinnamate hybrid 5 | 0.55 | [14] |

| Pyrrole 4 | 0.65 | [4] |

| Pyrrole-cinnamate hybrid 6 | 7.0 | [14] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[7]

Conclusion

Substituted pyrrole-2-carbaldehydes represent a versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, coupled with well-established and evolving synthetic strategies, make them an attractive area for further research and drug discovery. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers working to unlock the full therapeutic potential of this important class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google Patents [patents.google.com]

- 3. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on 1,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS Number: 1193-59-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related analogues to provide a comparative context.

Physicochemical Properties

Table 1: Physicochemical Properties of Pyrrole-2-carbaldehyde and its Derivatives

| Property | This compound | Pyrrole-2-carbaldehyde | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| CAS Number | 1193-59-5 | 1003-29-8 | 1192-58-1 |

| Molecular Formula | C₇H₉NO | C₅H₅NO | C₆H₇NO |

| Molecular Weight | 123.15 g/mol | 95.10 g/mol | 109.13 g/mol [1] |

| Boiling Point | Data not available | 217-219 °C | 87-90 °C @ 22 mmHg[1] |

| Melting Point | Data not available | 44-45 °C | Data not available |

| Solubility | Soluble in organic solvents. | Soluble in chloroform, dimethyl sulfoxide, and methanol; slightly soluble in water. | Soluble in water and ethanol.[1] |

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the searched databases. Researchers synthesizing this compound would need to perform these analyses for structural confirmation.

Synthesis and Purification

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrroles and is the most probable synthetic route for this compound.

General Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-dimethylpyrrole (Proposed)

This protocol is a generalized procedure based on the Vilsmeier-Haack reaction of pyrroles.[2] Optimization may be required for the specific substrate.

Materials:

-

1,5-dimethylpyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

-

Sodium acetate or sodium carbonate solution

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining a low temperature. This in situ forms the Vilsmeier reagent.

-

After the addition is complete, add a solution of 1,5-dimethylpyrrole in an anhydrous solvent like dichloromethane to the reaction mixture, again at a low temperature.

-

Once the addition of the pyrrole is complete, allow the reaction to stir at room temperature or gently heat to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium carbonate until the pH is neutral or slightly basic.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by standard laboratory techniques.

-

Distillation: If the product is a liquid, vacuum distillation is a common method for purification.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed.

-

Column Chromatography: For both liquid and solid products, column chromatography over silica gel is an effective purification method. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) would likely be effective for eluting the product.

Chemical Reactions and Applications

The aldehyde functional group in this compound makes it a versatile intermediate for a variety of chemical transformations, including:

-

Condensation Reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other condensation products. These reactions are fundamental in the synthesis of more complex heterocyclic systems.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol.

-

Wittig and Related Reactions: It can undergo olefination reactions to form vinylpyrroles.

These reactions make this compound a valuable building block in drug discovery and materials science. Pyrrole-2-carbaldehyde derivatives are used in the synthesis of pharmaceuticals, agrochemicals, and as precursors to dyes and polymers.[3]

Biological Activity and Signaling Pathways

While specific biological studies on this compound are not prominent in the scientific literature, the broader class of pyrrole-2-carbaldehyde derivatives has been investigated for various biological activities.

Pyrrole-containing compounds are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. For instance, some pyrrole derivatives have been explored as inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis, making them potential candidates for new antibacterial agents.

It is important to note that the biological activity is highly dependent on the specific substitution pattern on the pyrrole ring. Therefore, the activity of this compound would need to be determined through dedicated biological screening.

There is currently no information available regarding the involvement of this compound in any specific signaling pathways.

Visualizations

Vilsmeier-Haack Reaction Workflow

Caption: Workflow for the Vilsmeier-Haack formylation of 1,5-dimethylpyrrole.

Purification Workflow

Caption: General workflow for the purification of this compound.

References

An In-Depth Technical Guide to 1,5-Dimethyl-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,5-dimethyl-1H-pyrrole-2-carbaldehyde, a heterocyclic aldehyde of interest in organic synthesis and medicinal chemistry. This document details its known physical properties, outlines a standard synthesis protocol, and provides guidance on its characterization.

Core Physical and Chemical Properties

This compound is an organic compound featuring a pyrrole ring substituted with two methyl groups and a carbaldehyde group.[1] Its chemical structure and properties are influenced by the electron-rich nature of the pyrrole ring and the reactivity of the aldehyde functional group.

| Property | Value | Reference |

| CAS Number | 1193-59-5 | [2] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | [3] |

| Boiling Point | 219.3 °C at 760 mmHg | N/A |

| Density | 1.003 g/cm³ | N/A |

| Appearance | Pale yellow to light brown liquid or crystalline solid | [4] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol, diethyl ether, chloroform, and dimethyl sulfoxide. | [4][5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic ring, such as a pyrrole.[6][7]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a general procedure adapted for the synthesis of pyrrole-2-carbaldehydes and should be optimized for the specific substrate, 1,5-dimethylpyrrole.

Materials:

-

1,5-Dimethylpyrrole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate trihydrate

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ice bath

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Formation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (1.2 equivalents) in anhydrous DCM. Cool the solution in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of the Vilsmeier reagent, a chloromethyleniminium salt, will occur.[8]

-

Formylation Reaction: In a separate flask, dissolve 1,5-dimethylpyrrole (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere. Cool this solution in an ice bath. Slowly add the prepared Vilsmeier reagent to the pyrrole solution via a cannula or dropping funnel, keeping the reaction temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.[8]

-

Work-up and Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture into a vigorously stirred solution of sodium acetate trihydrate (excess) in water. This will hydrolyze the intermediate iminium salt to the aldehyde. The hydrolysis is often exothermic and may require cooling. Heat the mixture to reflux for 15-30 minutes to ensure complete hydrolysis.[8][9]

-

Extraction and Purification: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes). Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[9]

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[9][10][11]

Below is a graphical representation of the synthesis and work-up workflow.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrrole ring protons, and the two methyl groups.

-

Aldehyde Proton (-CHO): A singlet in the region of δ 9.0-10.0 ppm.

-

Pyrrole Ring Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the two protons on the pyrrole ring. The coupling constants will be indicative of their ortho relationship.

-

N-Methyl Protons (N-CH₃): A singlet around δ 3.5-4.0 ppm.

-

C-Methyl Protons (C-CH₃): A singlet at approximately δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aldehyde Carbonyl Carbon (-CHO): A signal in the downfield region, typically δ 175-185 ppm.

-

Pyrrole Ring Carbons: Four signals in the aromatic region (δ 110-140 ppm).

-

N-Methyl Carbon (N-CH₃): A signal around δ 30-35 ppm.

-

C-Methyl Carbon (C-CH₃): A signal in the upfield region, approximately δ 12-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1660-1690 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2820 and 2720 cm⁻¹.

-

C-H Stretch (Aromatic/Methyl): Bands in the region of 2900-3100 cm⁻¹.

-

C=C and C-N Stretches (Pyrrole Ring): Absorptions in the fingerprint region, typically between 1400-1600 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (123.15 g/mol ).

-

Fragmentation Pattern: Common fragmentation patterns for pyrrole aldehydes include the loss of the formyl group (M-29) and other characteristic fragments.

The following diagram illustrates the expected relationship between the compound's structure and its key characterization data.

References

- 1. CAS 1193-59-5: this compound [cymitquimica.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

The Discovery and Enduring Significance of Pyrrole-2-Carbaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2-carbaldehyde, a deceptively simple heterocyclic aldehyde, stands as a cornerstone in the edifice of organic chemistry and drug discovery. Its discovery, rooted in the study of natural products and the intricate chemistry of the Maillard reaction, has paved the way for its application as a versatile synthetic intermediate. This technical guide provides an in-depth exploration of the history, discovery, and synthesis of pyrrole-2-carbaldehydes. It details key synthetic methodologies, including the Vilsmeier-Haack and Reimer-Tiemann reactions, presenting experimental protocols and comparative data. Furthermore, this guide elucidates the natural origins of these compounds and provides a comprehensive summary of their spectroscopic characterization, crucial for their identification and utilization in research and development.

Introduction: A Molecule of Natural and Synthetic Importance

Pyrrole-2-carbaldehydes are organic compounds characterized by a pyrrole ring substituted with a formyl group at the second position.[1][2] These compounds are not merely laboratory curiosities; they are found in a variety of natural sources, including fungi, plants, and microorganisms, and are products of the Maillard reaction, the chemical process responsible for the browning and flavor of cooked foods.[3][4] The inherent reactivity of the aldehyde group, coupled with the aromaticity of the pyrrole ring, makes pyrrole-2-carbaldehyde a valuable building block in the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals.[1] Its derivatives have been investigated for anti-inflammatory and anti-cancer properties.[1]

Natural Occurrence and Biosynthesis: The Maillard Reaction Pathway

The presence of pyrrole-2-carbaldehydes in nature is often linked to the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating.[3][5] This process is fundamental to the flavor and color development in cooked foods. The formation of pyrrole-2-carbaldehyde in this pathway is thought to proceed through the interaction of an amine with 3-deoxy-D-glucosone, a key intermediate in the Maillard reaction cascade.[6] Further dehydration and cyclization steps lead to the formation of the pyrrole ring with the characteristic aldehyde functional group.[3]

dot

Caption: Proposed Maillard Reaction Pathway to Pyrrole-2-Carbaldehyde.

Synthetic Methodologies: Crafting Pyrrole-2-Carbaldehydes in the Laboratory

The laboratory synthesis of pyrrole-2-carbaldehydes is crucial for their application in research and drug development. Several methods have been developed for the formylation of the pyrrole ring, with the Vilsmeier-Haack reaction being one of the most effective and widely used. Other classical methods, such as the Reimer-Tiemann and Gattermann reactions, have also been explored, albeit with certain limitations.

The Vilsmeier-Haack Reaction: A Robust and High-Yielding Method

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[7] It typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[7] The reaction with pyrrole proceeds under relatively mild conditions and generally provides good to excellent yields of pyrrole-2-carbaldehyde.

The following protocol is adapted from a procedure published in Organic Syntheses, a testament to its reliability and reproducibility.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Pyrrole (freshly distilled)

-

Ethylene dichloride

-

Sodium acetate trihydrate

-

Ether

-

Saturated aqueous sodium carbonate solution

-

Anhydrous sodium carbonate

Procedure:

-

In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place 80 g (1.1 moles) of DMF.

-

Cool the flask in an ice bath and maintain the internal temperature at 10–20 °C while adding 169 g (1.1 moles) of POCl₃ dropwise over 15 minutes.

-

Remove the ice bath and stir the mixture for 15 minutes to allow for the formation of the Vilsmeier reagent.

-

Cool the mixture again in an ice bath and add 250 ml of ethylene dichloride.

-

Once the internal temperature is below 5 °C, add a solution of 67 g (1.0 mole) of freshly distilled pyrrole in 250 ml of ethylene dichloride dropwise over 1 hour.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture to 25–30 °C and cautiously add a solution of 750 g (5.5 moles) of sodium acetate trihydrate in approximately 1 L of water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, transfer the mixture to a separatory funnel and separate the ethylene dichloride layer.

-

Extract the aqueous phase three times with ether.

-

Combine the organic extracts and wash them with saturated aqueous sodium carbonate solution.

-

Dry the organic solution over anhydrous sodium carbonate, remove the solvents by distillation, and distill the residue under reduced pressure.

Yield: The reported overall yield of pure pyrrole-2-carbaldehyde is 78–79%.

dot

Caption: Experimental Workflow for Vilsmeier-Haack Synthesis.

The Reimer-Tiemann Reaction: A Method with Significant Limitations for Pyrrole

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, utilizing chloroform and a strong base.[8] However, its application to pyrrole is problematic. Instead of the expected pyrrole-2-carbaldehyde, the reaction often leads to ring-expansion, yielding 3-chloropyridine as a major product.[8] This occurs due to the reaction of pyrrole with dichlorocarbene, the reactive intermediate generated from chloroform and base, which can lead to a dichlorocyclopropane intermediate that rearranges.[8] Consequently, the Reimer-Tiemann reaction is generally considered an inefficient method for the synthesis of pyrrole-2-carbaldehyde, with low yields of the desired product.[8]

The Gattermann Reaction

The Gattermann reaction is another classical method for formylating aromatic compounds. It typically involves the use of hydrogen cyanide and a Lewis acid catalyst. While it is a known method for the synthesis of aldehydes, its application to pyrrole for the specific synthesis of pyrrole-2-carbaldehyde is less commonly reported in detailed protocols compared to the Vilsmeier-Haack reaction. The toxicity of the reagents and the often harsh reaction conditions can be significant drawbacks.

Quantitative Data and Characterization

The unambiguous identification of pyrrole-2-carbaldehyde is essential for its use in further synthetic applications. This is achieved through a combination of spectroscopic techniques.

Comparison of Synthetic Methods

| Reaction | Reagents | Conditions | Yield of Pyrrole-2-carbaldehyde | Notes |

| Vilsmeier-Haack | DMF, POCl₃, Pyrrole | Mild (0 °C to reflux) | Good to Excellent (e.g., 78-79%) | Generally the method of choice. |

| Reimer-Tiemann | Chloroform, Strong Base, Pyrrole | Basic, elevated temperature | Low | Prone to ring-expansion to form 3-chloropyridine.[8] |

| Gattermann | HCN, Lewis Acid, Pyrrole | Acidic | Variable | Less commonly used for pyrrole; toxic reagents. |

Spectroscopic Data for Pyrrole-2-carbaldehyde

The following table summarizes the key spectroscopic data for the characterization of pyrrole-2-carbaldehyde.

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR (in CDCl₃) | δ (ppm): ~9.5 (s, 1H, -CHO), ~7.2 (m, 1H, pyrrole H), ~7.0 (m, 1H, pyrrole H), ~6.3 (m, 1H, pyrrole H), ~10.8 (br s, 1H, N-H).[9][10] |

| ¹³C NMR (in CDCl₃) | δ (ppm): ~178 (-CHO), ~132 (C2), ~126 (pyrrole C), ~122 (pyrrole C), ~111 (pyrrole C). |

| Infrared (IR) | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~1650-1680 (C=O stretch of aldehyde).[11] |

| Mass Spectrometry (MS) | m/z: 95 (M⁺), with characteristic fragmentation patterns.[11] |

Conclusion and Future Outlook

From its origins in the complex chemistry of food to its indispensable role in modern synthetic chemistry, pyrrole-2-carbaldehyde has proven to be a molecule of significant interest. The Vilsmeier-Haack reaction remains the most reliable and high-yielding method for its synthesis, providing a stark contrast to the limitations observed with the Reimer-Tiemann reaction when applied to the pyrrole nucleus. The detailed spectroscopic data available allows for its confident identification and use as a precursor in the development of novel pharmaceuticals and functional materials. As the demand for sophisticated heterocyclic compounds continues to grow, the foundational knowledge of the discovery, synthesis, and characterization of pyrrole-2-carbaldehydes will undoubtedly remain a critical asset for researchers and scientists in the field. The ongoing exploration of its derivatives in drug development programs underscores the enduring legacy and future potential of this fundamental heterocyclic building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 8. futurelearn.com [futurelearn.com]

- 9. Pyrrole-2-carboxaldehyde(1003-29-8) 1H NMR [m.chemicalbook.com]

- 10. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 11. acgpubs.org [acgpubs.org]

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of N-Methylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the substrate.[1][2] For N-methylpyrrole, an electron-rich heterocycle, this reaction provides an efficient route to synthesize 2-formyl-1-methylpyrrole, a valuable building block in the synthesis of various pharmaceuticals and natural products. The reaction is regioselective, with formylation occurring preferentially at the C2 position of the pyrrole ring due to the electronic effects of the nitrogen atom.[3]

Key Reaction Parameters

The success of the Vilsmeier-Haack formylation is dependent on several critical parameters:

-

Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the reagent is often used to ensure complete conversion.

-

Temperature: The reaction is typically carried out at low temperatures, often starting at 0°C for the formation of the Vilsmeier reagent, and then may be allowed to warm to room temperature or heated to drive the reaction to completion.[4]

-

Solvent: N,N-dimethylformamide (DMF) often serves as both the solvent and a reactant in the formation of the Vilsmeier reagent.[1] Other inert solvents like dichloromethane (DCM) or 1,2-dichloroethane can also be employed.[1]

-

Work-up Procedure: The reaction is quenched with an aqueous solution, typically a basic solution like sodium acetate or sodium bicarbonate, to hydrolyze the intermediate iminium salt and liberate the aldehyde product.[5][6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the Vilsmeier-Haack formylation of pyrrole derivatives, which can be adapted for N-methylpyrrole.

| Parameter | Value/Range | Reference |

| Substrate | 1-Aryl-2-(2'-thienyl)pyrrole | [4] |

| Reagents | POCl₃, DMF | [4] |